Product packaging for 4-(4-Chlorophenyl)pyrimidine(Cat. No.:)

4-(4-Chlorophenyl)pyrimidine

Cat. No.: B8812823
M. Wt: 190.63 g/mol
InChI Key: VLTUEYYJOSBGBU-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research

The pyrimidine ring system is a fundamental component of numerous biologically vital molecules. Its presence in the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of DNA and RNA, underscores its profound biological importance. This natural prevalence has made the pyrimidine scaffold a "privileged structure" in the field of medicinal chemistry, inspiring the synthesis of a vast array of derivatives with diverse therapeutic applications. rsc.org Pyrimidine-based compounds have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. ptfarm.plheteroletters.orgnih.gov The synthetic accessibility and the capacity for structural modification of the pyrimidine ring allow chemists to fine-tune the biological activity and physicochemical properties of these molecules. rsc.org

Overview of 4-(4-Chlorophenyl)pyrimidine and Related Derivatives in Academic Inquiry

Within the broad class of pyrimidine derivatives, this compound has emerged as a compound of particular interest in academic and industrial research. The introduction of a 4-chlorophenyl group to the pyrimidine core creates a molecule with a specific electronic and steric profile that has proven to be advantageous in various biological and material science applications. Research into this compound and its derivatives is driven by the quest for new therapeutic agents and advanced materials. These investigations often focus on elucidating structure-activity relationships, where the 4-chlorophenyl moiety plays a crucial role in the compound's interaction with biological targets or its material properties. The study of these derivatives has led to the discovery of potent inhibitors of various enzymes and compounds with significant antimicrobial and anticancer activities. nih.govrsc.orgbioline.org.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B8812823 4-(4-Chlorophenyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H7ClN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H

InChI Key

VLTUEYYJOSBGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenyl Pyrimidine and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the 4-(4-Chlorophenyl)pyrimidine scaffold and its derivatives often involve well-established organic reactions. These routes, while reliable, may sometimes require harsh conditions or multiple steps.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like pyrimidine (B1678525) derivatives in a single step from three or more starting materials. This approach is valued for its atom economy and reduction of waste. rasayanjournal.co.in

A notable example is the Biginelli-type reaction, which has been adapted for the synthesis of pyrimidine derivatives. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. tandfonline.com For instance, the synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one was achieved through a one-pot reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, p-chlorobenzaldehyde, and urea in the presence of p-toluenesulfonic acid (p-TSA) in glycerol. iosrjournals.org This method highlights the versatility of MCRs in creating complex heterocyclic systems.

Another MCR approach involves a pseudo five-component annulation of a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate, catalyzed by trifluoromethanesulfonic acid (TfOH), to produce 2,4,6-triaryl pyrimidines. researchgate.net This process is notable for forming one C-C and four C-N bonds in a single operation.

The synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives has also been accomplished via a one-pot multicomponent reaction. nih.gov

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

ProductReactantsCatalyst/ConditionsReference
4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, p-chlorobenzaldehyde, ureap-TSA, glycerol iosrjournals.org
2,4,6-triaryl pyrimidinesMethyl ketone, two aldehydes, two NH4OAcTfOH researchgate.net
5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivativesNot specifiedNot specified nih.gov
Dihydro- rasayanjournal.co.intandfonline.comnih.govtriazolo[1,5-a]pyrimidinesModel reactantsTMDP, water-ethanol or solvent-free bohrium.com

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the pyrimidine ring. A common strategy involves the reaction of chalcones with a source of the N-C-N fragment, such as guanidine (B92328) or urea. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. pnrjournal.com

For example, 2-amino-4-(4'-chlorophenyl)-6-phenylpyrimidine was synthesized by reacting the corresponding chalcone (B49325) with guanidine. rasayanjournal.co.in Similarly, the cyclization of chalcones with urea or thiourea in the presence of a base like sodium hydroxide (B78521) is a widely used method to produce pyrimidine derivatives. acs.orgsci-hub.se The synthesis of 2-amino-4-(4-chlorophenyl)-6-p-tolyl-pyrimidine involves the reaction of 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with guanidine hydrochloride in the presence of sodium hydroxide. ptfarm.pl

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrimidines. A classic approach involves the condensation of a 1,3-dicarbonyl compound with an amidine. The synthesis of this compound itself can be achieved by the condensation of tris-(N-formylamino)methane with 4-chloroacetophenone. semanticscholar.org

Another common method is the condensation of an aromatic aldehyde, such as 4-chlorobenzaldehyde, with barbituric acid or its derivatives under basic conditions to yield compounds like 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione. evitachem.com The reaction of chalcones with guanidinium (B1211019) carbonate in DMF also proceeds via condensation to yield 2-Amino-4,6-diarylpyrimidines. acs.org

Cross-Coupling Methodologies (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the pyrimidine ring. This method is especially useful for synthesizing 4-arylpyrimidines.

The Suzuki-Miyaura coupling of 4-pyrimidyl tosylates with various aryl, heteroaryl, and alkyl boronic acids provides a fast route to 4-substituted pyrimidines, often with good to excellent yields. d-nb.infosorbonne-universite.fr Microwave irradiation can significantly accelerate these reactions, allowing for completion within an hour in water at 100 °C. sorbonne-universite.frthieme.de A two-step procedure for the synthesis of 4-arylpyrimidines from the more accessible 4,6-dichloropyrimidine (B16783) has also been developed, involving a Suzuki-Miyaura reaction followed by hydrodechlorination. researchgate.net Additionally, the Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids has been demonstrated as an efficient method for creating libraries of 4-(substituted amino)-6-arylpyrimidines. nih.gov

Table 2: Suzuki-Miyaura Coupling for 4-Arylpyrimidine Synthesis

Pyrimidine SubstrateCoupling PartnerCatalyst SystemConditionsProductReference
4-Pyrimidyl tosylatesAryl/heteroaryl/alkyl boronic acidsTetrakis(triphenylphosphine)palladiumWater, K2CO3, 100 °C, Microwave4-Substituted pyrimidines sorbonne-universite.fr
4,6-DichloropyrimidineAryl/heteroarylboronic acidsNot specifiedNot specified4-Aryl-6-chloropyrimidines researchgate.net
Solid-supported chloropyrimidinesArylboronic acidsPd2(dba)3/P(t-Bu)3THF, KF, 50 °C4-(Substituted amino)-6-arylpyrimidines nih.gov

Synthesis of Specific Pyrimidine Ring Systems

The synthesis of fused pyrimidine ring systems, which are of significant interest in medicinal chemistry, often requires tailored synthetic strategies.

Pyrazolo[3,4-d]pyrimidine: These derivatives can be synthesized through various routes. One method involves the cyclization of N-aryl-5-amino-4-cyanopyrazoles with amines or arylhydrazines, which can lead to 4-substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org Another approach starts with the reaction of N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide with thiourea to yield N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide, a key intermediate for further derivatization. rsc.org The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone derivatives has also been reported. nih.gov

Pyrrolo[2,3-d]pyrimidine: The synthesis of these fused systems often starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Nucleophilic substitution with compounds like ethyl 2-(4-aminophenyl)acetate, followed by hydrolysis and coupling reactions, allows for the introduction of various substituents. nih.gov A one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been developed using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx

Thienopyrimidine: Thienopyrimidine derivatives can be prepared by cyclizing N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with α-halogenated reagents to form aminothiophenes, which are then treated with phenyl isothiocyanate. tandfonline.com Another route involves the reaction of chalcones with urea to produce thiophene-bearing pyrimidine derivatives. pnrjournal.com

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for pyrimidine derivatives. rasayanjournal.co.innih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies employed in pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many pyrimidine syntheses, including the Biginelli reaction and Suzuki couplings. tandfonline.comnih.govnih.govrsisinternational.org This technique offers rapid and intense heating, often leading to cleaner reactions with easier work-up. tandfonline.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. Ultrasound has been used for the one-pot, three-component synthesis of pyrimidine derivatives, offering shorter reaction times and high yields. rasayanjournal.co.insciforum.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use of volatile organic compounds. Mechanochemical methods, such as grinding reactants together, fall under this category and have been successfully applied to the iodination of pyrimidines. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key principle of green chemistry. rasayanjournal.co.insorbonne-universite.frthieme.de Ionic liquids, in particular, can be recyclable, further enhancing the sustainability of the process. nih.gov

These green methodologies are not only more sustainable but often provide financial benefits through reduced reaction times, simplified procedures, and higher yields. rasayanjournal.co.innih.gov

Derivatization Strategies for Structural Modification

The structural modification of the this compound core is crucial for the exploration of its chemical space and the development of new derivatives. Derivatization strategies primarily focus on the reactive sites of the molecule, including the chlorine-substituted phenyl ring and the pyrimidine ring itself. Key methodologies involve transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which allow for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine scaffold. The electron-deficient nature of the pyrimidine ring makes it a suitable substrate for such transformations. acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for C-C bond formation, involving the reaction of a halide with an organoboron compound, catalyzed by a palladium complex. acs.org In the context of pyrimidine derivatives, chloro-substituted pyrimidines are often preferred substrates over iodo- or bromo-pyrimidines. acs.org The reaction can be highly regioselective. For instance, the coupling of 2,4-dichloropyrimidine (B19661) with one equivalent of an alkenylboronic acid occurs preferentially at the C4 position. researchgate.net Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines, achieving good to excellent yields with low catalyst loading and short reaction times. mdpi.com

Research has demonstrated the utility of Suzuki coupling for creating libraries of biaryl compounds from resin-supported chloropyrimidines. acs.orgnih.gov Optimal conditions for these solid-phase syntheses often involve using a Pd2(dba)3/P(t-Bu)3 catalyst system with a base like potassium fluoride (B91410) (KF) in a solvent such as tetrahydrofuran (B95107) (THF). acs.orgnih.gov This approach tolerates a variety of boronic acids with electron-withdrawing, neutral, and electron-donating groups. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyrimidine Scaffolds This table is interactive. You can sort and filter the data.

Substrate Coupling Partner Catalyst System Base Solvent Product Yield Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh3)4 K2CO3 Dioxane/H2O 2-Chloro-4-phenylpyrimidine Good to Excellent mdpi.com
Resin-supported chloropyrimidine Arylboronic acids Pd2(dba)3/P(t-Bu)3 KF THF 4-(Substituted amino)-6-arylpyrimidine Moderate acs.orgnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling amines with aryl halides under palladium catalysis. wikipedia.org This reaction has been successfully applied to heteroaryl halides, including chloropyrimidines, to synthesize various amino-pyrimidine derivatives. acs.orgrsc.org The choice of ligand is critical for the success of these couplings. Bulky, electron-rich biaryl phosphine (B1218219) ligands and chelating ligands like Xantphos have proven effective for the amination of chloropyrimidines. acs.org

The reaction conditions, including the choice of base and solvent, are optimized to achieve high yields. For instance, the coupling of various amines with 5-bromopyrimidine (B23866) proceeds in good to excellent yields using a Pd2dba3 catalyst with a biaryl phosphine ligand and a base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K3PO4) in toluene. acs.org This methodology has been extended to high-throughput screening formats to rapidly optimize reaction conditions for specific substrates. springernature.com

Table 2: Buchwald-Hartwig Amination on Pyrimidine Halides This table is interactive. You can sort and filter the data.

Substrate Amine Catalyst System (Pd/Ligand) Base Solvent Temperature Reference
5-Bromopyrimidine Functionalized anilines Pd2dba3 / Biaryl phosphine K3PO4 Toluene 100 °C acs.org
2-Chloropyrimidine Various amines Pd / Xantphos - - - acs.org

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyrimidine. thieme-connect.com This approach avoids the pre-functionalization of substrates (e.g., halogenation) and allows for the direct formation of new bonds at C-H sites. researchgate.netnih.gov

Several modes of metal-catalyzed C-H functionalization of pyrimidines have been developed:

Oxidative C-H/C-H Coupling: This involves the reaction between two (hetero)arenes, such as pyrimidine and 2-methylthiophene, through the activation of two C-H bonds, typically catalyzed by a palladium salt like Pd(OAc)2 with an oxidant. thieme-connect.com

C-H/C-X Coupling: This strategy couples pyrimidines with aryl halides (where X = Br, I). thieme-connect.com

Decarboxylative or Dehydrative Coupling: This involves the reaction of pyrimidines with carboxylic or boronic acids. thieme-connect.com

The pyrimidine ring itself can act as a directing group to facilitate regioselective C-H activation and functionalization of an attached aryl group. For example, in 4-arylpyrimidines, the pyrimidine moiety can direct palladium-catalyzed C-H arylation, iodination, or acetoxylation at the ortho-position of the phenyl ring. acs.org

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Pyrimidine Derivatives

Influence of the Chlorophenyl Moiety on Biological Activities

The 4-chlorophenyl group at the C4 position of the pyrimidine (B1678525) ring is a recurring feature in many biologically active derivatives and its presence is often critical for potency. Research indicates that this specific substitution can significantly enhance various therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. gsconlinepress.comnih.gov

For instance, in a series of pyrimidine derivatives evaluated for anticancer properties, the inclusion of the 4-chlorophenyl moiety was found to boost their efficacy. gsconlinepress.com Similarly, in studies on pyrazolopyrimidine derivatives, the 4-chlorophenyl group was associated with increased anti-inflammatory activity. asianpharmtech.com The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule, which in turn affects its binding affinity to biological targets.

In the context of anti-Alzheimer's agents, a derivative, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, demonstrated a notable neuroprotective profile, underscoring the importance of the chlorophenyl group in its activity. nih.gov Furthermore, in the development of histone deacetylase (HDAC) inhibitors, the 5-chloro-4-((4-chlorophenyl)amino)pyrimidine fragment serves as a key "cap" group, interacting with the target enzyme. tandfonline.com

The table below summarizes the observed impact of the 4-chlorophenyl group in various studies.

Biological Target/ActivityCompound SeriesObservation
AnticancerPyrimidine derivativesEnhanced anti-cancer effectiveness with 4-chlorophenyl substitution. gsconlinepress.com
Anti-inflammatoryPyrazolo-pyrimidine moietyThe substituted phenyl group at the amide linkage enhanced in vitro anti-inflammatory effects. gsconlinepress.com
Anti-Alzheimer'sSubstituted pyrimidine derivativesCompound 5b with a 4-chlorophenyl group showed an excellent anti-Alzheimer's profile. nih.gov
HDAC Inhibition5-chloro-4-((substituted phenyl)amino)pyrimidineThe 4-chlorophenylamino moiety is a crucial part of the cap group for HDAC inhibition. tandfonline.com
Antimicrobial2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidinesHigh antibacterial activity was observed in compounds with the 4'-chlorophenyl group. nih.gov

Impact of Halogen Substitution on the Pyrimidine Core and Peripheral Rings

Halogen substitution on both the pyrimidine core and its peripheral rings plays a pivotal role in modulating the pharmacological profile of 4-(4-chlorophenyl)pyrimidine derivatives. The type of halogen and its position can significantly alter factors like metabolic stability, binding affinity, and selectivity. vulcanchem.com

Studies on various pyrimidine-based compounds have shown that para-halogenated phenyl rings often result in the best activity. acs.org For example, in a series of antitubercular pyrimidine carboxamides, para-halogenated compounds (with fluorine, chlorine, or trifluoromethyl) were found to be more potent than the unsubstituted parent compound. acs.org Specifically, the 4-fluoro phenyl derivative showed the most promise in this particular study. acs.org

In another study focusing on GPR119 agonists, 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivatives demonstrated potent activity. nih.gov The introduction of fluorine atoms, in particular, can enhance metabolic stability. vulcanchem.com For instance, a compound with a 4-chloro-2,5-difluorophenyl group showed excellent pharmacokinetic profiles. nih.gov

The position of the halogen on the pyrimidine ring itself is also critical. A fluorine atom at the C5-position of the pyrimidine core has been shown to enhance selectivity for certain kinases. vulcanchem.com Conversely, in some pyrido[2,3-d]pyrimidine (B1209978) derivatives, the presence of a 6-(2,6-dichlorophenyl) group was a key feature for selective tyrosine kinase inhibition. rsc.org

The following table highlights the effects of halogen substitutions in different series of pyrimidine derivatives.

Compound SeriesHalogen SubstitutionObserved Effect
Pyrimidine Carboxamides (Antitubercular)Para-halogenation (F, Cl, CF3) on the phenyl ringIncreased potency compared to the unsubstituted compound. acs.org
4-Amino-2-phenylpyrimidines (GPR119 Agonists)3,4-dihalogenation and 2,4,5-trihalogenation of the phenyl ringPotent agonistic activity. nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesFluorine at C5-position of pyrimidineEnhanced selectivity for CDK9 over CDK2. vulcanchem.com
Pyrido[2,3-d]pyrimidines (Tyrosine Kinase Inhibitors)6-(2,6-dichlorophenyl) groupKey for selective inhibition. rsc.org
2,4,5-Trisubstituted Pyrimidines (Antimalarial)Chloro and bromo at the 5-position of pyrimidineMore active than the fluoro analogue against PfGSK3. nih.gov

Effects of Substituents on Phenyl Rings and Other Positions (e.g., methoxy (B1213986), alkyl, N-hydroxy, piperidinyl, ferrocenyl, cyano, pyridine)

Beyond halogenation, the introduction of a wide array of substituents at various positions on the this compound scaffold allows for fine-tuning of its biological activity. These substituents can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Methoxy Groups: The presence of methoxy groups can have varied effects. In some cases, methoxy substitution on a phenyl ring can enhance solubility but may reduce affinity for hydrophobic targets. However, in a series of HDAC inhibitors, small groups like methoxy were found to be beneficial for inhibitory activity. tandfonline.com In pyrido[2,3-d]pyrimidines, a 6-(3',5'-dimethoxyphenyl) substituent was key for creating a selective FGFR tyrosine kinase antagonist. rsc.org

Alkyl Groups: Alkyl groups, such as methyl or ethyl, can also modulate activity. In one study, a 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine was identified as a potent GPR119 agonist. nih.gov The presence of an ethyl group at the 6-position of the pyrimidine ring was also a feature of a potent GPR119 agonist with good pharmacokinetic properties. nih.gov

Nitrogen-Containing Moieties:

Piperidinyl and Piperazinyl Groups: These groups are often introduced to improve properties like solubility or to target specific interactions. An N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine was identified as a promising anti-Alzheimer's agent. nih.gov In another series, a piperazine-linked thiazole (B1198619) was used to replace the chlorophenyl group, resulting in compounds with varied crystallinity.

Pyridine (B92270) and Cyano Groups: A pyridine-N-oxide moiety was part of a potent GPR119 agonist. nih.gov The cyano group is another common substituent; for example, N-(4-(4-Chlorophenyl)-6-(4-cyano-5-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide is a documented derivative. rsc.org

Other Functional Groups:

N-hydroxy Group: The N-hydroxybenzamide moiety is a classic zinc-binding group found in many HDAC inhibitors, and it was incorporated into a series of 5-chloro-4-((4-chlorophenyl)amino)pyrimidine derivatives to achieve potent HDAC inhibition. tandfonline.com

Ferrocenyl Group: While less common, the incorporation of organometallic fragments like ferrocene (B1249389) can introduce unique three-dimensional structures and electronic properties, which can be explored for novel biological activities.

The table below provides examples of various substituents and their observed effects.

SubstituentPositionCompound SeriesObserved Effect
MethoxyPhenyl ringHDAC inhibitorsBeneficial for inhibitory activity. tandfonline.com
EthylC6 of pyrimidine4-amino-2-phenylpyrimidinesContributed to potent GPR119 agonism. nih.gov
PiperidinylC2-amino side chainSubstituted pyrimidinesKey for anti-Alzheimer's activity. nih.gov
N-hydroxybenzamideLinker from pyrimidineHDAC inhibitorsActed as a potent zinc-binding group. tandfonline.com
Pyridine-N-oxideC4-amino side chain4-amino-2-phenylpyrimidinesComponent of a potent GPR119 agonist. nih.gov
CyanoPeripheral pyrazole (B372694) ringPyrazolo[3,4-d]pyrimidinesPart of a complex synthesized derivative. rsc.org

Pharmacophoric Model Development and Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to exert a specific biological activity. This approach is valuable for understanding SAR at a molecular level and for designing new, more potent compounds.

For derivatives of this compound, pharmacophore models have been developed to guide the synthesis of novel inhibitors for various targets. For example, in the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents, a pharmacophore model was constructed using features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). innovareacademics.in This model helped to rationalize the observed activities of the synthesized compounds and to identify key interaction points. The most active compound in that study, pyrazolopyrimidine 7a , showed high potency against the MCF-7 breast cancer cell line, and its features aligned well with the generated pharmacophore model. innovareacademics.in

In the design of inhibitors for the epidermal growth factor receptor (EGFR) tyrosine kinase, a pharmacophore model for 4-(phenylamino)pyrazolo[3,4-d]pyrimidines was utilized. rsc.org This model typically includes a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrophobic pocket for the phenylamino (B1219803) group, and another region for the pyrimidine core.

Similarly, for HDAC inhibitors based on the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, the general pharmacophore consists of three main parts: a "cap" group that interacts with the surface of the enzyme (in this case, the substituted pyrimidine), a linker region, and a zinc-binding group (like N-hydroxybenzamide) that chelates the zinc ion in the active site. tandfonline.com Analysis of the SAR in this context revealed that the 5-chloro-4-((4-chlorophenyl)amino)pyrimidine fragment served as an effective cap group. tandfonline.com The development of these models is crucial for virtual screening of compound libraries and for the rational design of new derivatives with improved therapeutic potential.

Preclinical Biological Evaluation and Mechanistic Studies of 4 4 Chlorophenyl Pyrimidine Derivatives

In Vitro Anti-Proliferative and Anti-Cancer Research

The initial phase of evaluating the anti-cancer potential of novel 4-(4-chlorophenyl)pyrimidine derivatives typically involves screening their ability to inhibit the growth of various cancer cell lines in a laboratory setting. This provides crucial information on their potency and spectrum of activity.

Cell Line Screening

Derivatives of this compound have demonstrated a broad spectrum of anti-proliferative activity against numerous human cancer cell lines. The National Cancer Institute (NCI) 60-cell line screen is a comprehensive panel that has been utilized to evaluate the anti-cancer activity of these compounds against nine different types of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate. orientjchem.orgnih.gov

Beyond the NCI-60 panel, specific studies have highlighted the efficacy of these derivatives against various cancer types:

Non-Small Cell Lung Cancer (NSCLC): Several this compound derivatives have shown promising activity against NSCLC cell lines such as A549 and HOP-92. For instance, a chalcone (B49325) derivative, B-4, exhibited an IC50 value of 20.49 ± 2.71 µM against the A549 cell line. mdpi.com Another compound, 4k, showed a growth percentage of 18.97 against the HOP-92 cell line. tandfonline.com Thiazolo[4,5-d]pyrimidine derivatives have also been found to be sensitive towards the NCI-H522 non-small cell lung cancer cell line. nih.govmdpi.com

Colorectal Carcinoma: The HCT-116 cell line has been frequently used to assess the anti-proliferative activity of these compounds. A pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 5a, displayed an IC50 of 7 µM against HCT-116 cells. nih.gov Furthermore, some derivatives have shown activity against the SW480 and SW-620 colorectal carcinoma cell lines.

Breast Cancer: Derivatives have been tested against breast cancer cell lines, including MCF-7 and MDA-MB-231. The chalcone derivative B-4 demonstrated significant activity against the MCF-7 cell line with an IC50 value of 6.70 ± 1.02 µM, which was more potent than the reference drug lapatinib. mdpi.com Compound 4k resulted in the complete death of MDA-MB-231/ATCC cells, with a growth percentage of -1.21. tandfonline.com

HeLa and HCT-116: A series of 4-(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives were evaluated for their in vitro anti-cancer activity against HeLa and HCT-116 cell lines, among others. researchgate.net Additionally, newly synthesized thieno[3,2-d]pyrimidine (B1254671) derivatives have shown potent anticancer activity against HeLa and HCT-116 cell lines, with some compounds exhibiting activity comparable to doxorubicin (B1662922). nih.gov

Leukemia: The anti-proliferative effects of this compound derivatives have been observed in leukemia cell lines such as CCRF-CEM, K-562, and MOLT-4. mdpi.com One derivative, 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was particularly effective against CCRF-CEM, HL-60(TB), and MOLT-4 cells. mdpi.com

Melanoma: Melanoma cell lines, including MDA-MB-435 and MALME-3M, have shown sensitivity to certain this compound derivatives. ijmphs.comnih.gov

Ovarian Cancer: Anti-proliferative activity has been reported against ovarian cancer cell lines like IGROV1. mdpi.com

Prostate Cancer: The prostate cancer cell line PC-3 has been used to evaluate the efficacy of these compounds. A pyrido[2,3-d]pyrimidine derivative, compound 5a, showed an IC50 of 6.6 µM against PC-3 cells. nih.gov

CNS Cancer: The SNB-75 cell line is among the central nervous system cancer cell lines that have been tested for sensitivity to these derivatives. tandfonline.com

Small-Cell Lung Cancer (SCLC): A novel class of pyrimidine (B1678525) derivatives was developed as Aurora A kinase inhibitors, with lead compound 13 potently inhibiting the proliferation of high-MYC expressing SCLC cell lines like NCI-H446. acs.org

Compound/Derivative SeriesCell LineCancer TypeActivity (IC50 / % Growth)
Pyrido[2,3-d]pyrimidine (5a)HCT-116Colorectal Carcinoma7 µM
Pyrido[2,3-d]pyrimidine (5a)PC-3Prostate Cancer6.6 µM
Chalcone derivative (B-4)A549Non-Small Cell Lung Cancer20.49 ± 2.71 µM
Chalcone derivative (B-4)MCF-7Breast Cancer6.70 ± 1.02 µM
Compound 4kHOP-92Non-Small Cell Lung Cancer18.97%
Compound 4kMDA-MB-231/ATCCBreast Cancer-1.21%
Thiazolo[4,5-d]pyrimidine (3b)CCRF-CEMLeukemia-51.41%
Thiazolo[4,5-d]pyrimidine (3b)NCI-H522Non-Small Cell Lung Cancerlog GI50 -6.69
Aurora Kinase Inhibitor (13)NCI-H446Small-Cell Lung CancerIC50 < 200 nM

Enzyme and Kinase Inhibition Studies

To elucidate the mechanisms underlying their anti-cancer effects, researchers have investigated the ability of this compound derivatives to inhibit specific enzymes and kinases that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a key driver in many cancers, making it a prime target for anti-cancer therapies. Several this compound derivatives have been designed and evaluated as EGFR-TK inhibitors. For example, the chalcone derivative B-4, which showed significant anti-proliferative activity, also demonstrated 46% inhibition of EGFR at a concentration of 10 µM. mdpi.com Fused pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent EGFR-TK inhibitors, with some compounds showing significant inhibitory activities with IC50 values in the nanomolar range. semanticscholar.org

Compound/Derivative SeriesTargetInhibitory Activity (IC50 / % Inhibition)
Chalcone derivative (B-4)EGFR46% inhibition at 10 µM
Pyrazolo[3,4-d]pyrimidine (4)EGFR-TK0.054 µM
Pyrazolo[3,4-d]pyrimidine (16)EGFR-TK0.034 µM
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Certain pyrimidine derivatives have been investigated as p38 MAPK inhibitors. For example, N-(4-Chlorophenyl)-2-[4-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoyl]hydrazinecarbothioamide was found to be a potent cytotoxic agent against UO-31 cancer cells and exhibited inhibitory activity against p38α MAPK that was 2.27 times more potent than the reference compound sorafenib. ijmphs.com The inhibition of p38 MAPK by some oxazolo[5,4-d]pyrimidine (B1261902) derivatives has also been noted as part of their mechanism of action. mdpi.com

Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Signaling Pathway Modulation

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer. A number of pyrimidine derivatives have been shown to modulate this pathway. For instance, certain thienopyrimidine derivatives have been identified as potent inhibitors of the PI3K pathway. semanticscholar.org Hydrazone derivatives of This compound-2-thiol (B68464) have been synthesized and shown to inhibit Akt, a key component of the pathway. researchgate.net Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against PI3K. nih.gov

Compound/Derivative SeriesTargetInhibitory Activity (IC50)
Thienopyrimidine (3b)AKT6.96 µM
Thienopyrimidine (4c)AKT4.60 µM
Hydrazone derivative (3g)Akt0.5 ± 0.08 µg/mL
Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A series of ortho-chlorophenyl substituted pyrimidines were developed as exceptionally potent Aurora kinase inhibitors. nih.gov More specifically, a novel class of pyrimidine-based derivatives was designed to inhibit Aurora A kinase, leading to the identification of a compound that effectively reduced cMYC and MYCN protein levels in small-cell lung cancer cells. acs.org Oxazolo[5,4-d]pyrimidine derivatives have also been identified as potent inhibitors of Aurora kinase A. mdpi.com

Compound/Derivative SeriesTargetInhibitory Activity (IC50)
Ortho-chlorophenyl pyrimidine (1)Aurora A6.1 ± 1.0 nM
Pyrimidine-based inhibitor (13)Aurora AIC50 < 200 nM
Oxazolo[5,4-d]pyrimidine (17)AURKA1-50 nM
Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that is overexpressed in numerous advanced-stage solid cancers, where it promotes tumor progression and metastasis. nih.govmdpi.com Its role in regulating cell proliferation, invasion, and survival makes it a significant target for cancer therapy. nih.gov Specifically in breast cancer cells, FAK overexpression activates signaling pathways that are crucial for metastasis, suggesting that FAK inhibition could slow the spread of the disease. nih.gov

Research into thieno[3,2-d]pyrimidine derivatives has identified them as potent FAK inhibitors. arabjchem.org A series of pyrimidine-based FAK inhibitors were developed through a synthetic process beginning with the reaction of 2,4,5-trichloropyrimidine (B44654) with 2-amino-N-methylbenzamide. nih.gov While FAK is a validated target, the development of inhibitors faces challenges due to the similarity of the ATP-binding pocket across different kinases, which can lead to off-target effects. mdpi.com Strategies to overcome this include the development of compounds that target the FAK focal adhesion targeting (FAT) domain, a kinase-independent approach. mdpi.com

Other Enzyme and Receptor Targets

Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes and receptors implicated in cancer pathology.

EGFR, VEGFR2, and HER2 Inhibition : The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor whose misregulation is linked to several cancers. arabjchem.orgrsc.org Phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potential as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov One such compound, 5i, was identified as a potent non-selective dual inhibitor. nih.gov Other pyrazolo[3,4-d]pyrimidine derivatives have also been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, competing with ATP at the enzyme's catalytic domain. rsc.orgnih.govsemanticscholar.org Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant (EGFRT790M). nih.gov Some thieno[2,3-d]pyrimidine (B153573) derivatives have also been evaluated as EGFR and HER2 tyrosine kinase inhibitors. nih.gov

Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibitors are used as anticancer drugs. sci-hub.se Thiazolo[3,2-a]pyrimidine derivatives containing a 4-chlorophenyl group have been reported to exhibit anticancer activity by binding to and inhibiting topoisomerase II. sci-hub.se

PIM-1 Kinase Inhibition : PIM-1 kinase is another therapeutic target in cancer, and its inhibition can lead to apoptosis and cell cycle arrest. rsc.org A novel pyrido[2,3-d]pyrimidine derivative, compound 4, was identified as a promising PIM-1 targeted chemotherapeutic agent, showing significant inhibitory activity against the PIM-1 kinase. rsc.org

RAF Kinase Inhibition : The RAF signaling pathway is crucial in cell proliferation, and its mutations are common in cancers like melanoma. Bisarylureas based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed as pan-RAF inhibitors. mdpi.com The most promising compound from this series, 1v, demonstrated potent inhibitory activity against BRAFV600E, wild-type BRAF, and C-RAF. mdpi.com

Src Kinase Inhibition : Pyrrolopyrimidine compounds have been reported to have inhibitory activity against c-Src, a kinase involved in cell proliferation, migration, and angiogenesis. ekb.eg

Cell Cycle Progression Modulation

The modulation of the cell cycle is a key mechanism through which anticancer agents exert their effects. Several this compound derivatives have demonstrated the ability to halt cell cycle progression at various phases, thereby inhibiting cancer cell proliferation.

Studies have shown that different derivatives can induce arrest at different stages of the cell cycle. For instance, a pyrido[2,3-d]pyrimidine derivative, compound 4, was found to arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. rsc.org Another study reported that certain pyridine (B92270) derivatives induced cell-cycle detention in the G0-G1 stage. arabjchem.org In contrast, other research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed they arrested the cell cycle at the G2/M phase. nih.gov Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 16, was found to induce cell cycle arrest at the S phase in MDA-MB-468 cells. semanticscholar.org Research on quillaic acid derivatives also highlighted their ability to induce cell cycle arrest. frontiersin.org

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of this compound have been shown to trigger apoptosis through various mechanisms.

One study found that a pyrido[2,3-d]pyrimidine derivative dramatically induced apoptotic cell death in MCF-7 cells, increasing the total apoptosis rate by 58.3-fold compared to untreated cells. rsc.org The mechanism of apoptosis induction for some derivatives involves the modulation of the NF-κB and MAPK signaling pathways. frontiersin.org The apoptotic activity of a thiazolo[3,2-a]pyrimidine derivative (compound 3d) was confirmed using an Annexin-V apoptosis assay, which detects the expression of phosphatidylserine (B164497) on the surface of apoptotic cells. sci-hub.se This compound was shown to induce apoptosis in A-498 renal cancer cells. sci-hub.se Similarly, another pyrazolo[3,4-d]pyrimidine derivative increased the percentage of apoptotic cells in a time-dependent manner. semanticscholar.org The compound this compound-2-thiol has also been shown to induce apoptosis in fibroblast cells by inhibiting DNA and protein synthesis. biosynth.com

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. researchgate.net The ability to inhibit P-gp can reverse MDR and restore sensitivity to chemotherapy.

Several pyrimidine derivatives have shown promise as P-gp inhibitors. Quinolinone-pyrimidine hybrid compounds have demonstrated inhibition of P-gp-mediated doxorubicin efflux. researchgate.net Specific pyrazolo[3,4-d]pyrimidine derivatives, namely compounds 15 and 16, were shown to inhibit P-glycoprotein expression by 0.301 and 0.449-fold, respectively, compared to the control. nih.govresearchgate.net These compounds also demonstrated reversal activity in doxorubicin-resistant MDA-MB-468 cells. semanticscholar.org Computational predictions from DrugBank for the compound 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine suggest it is a P-glycoprotein II inhibitor. drugbank.com

Anti-Microbial Activity Investigations

Anti-Bacterial Efficacy (e.g., Gram-positive, Gram-negative Bacteria)

Pyrimidine derivatives are a well-established class of compounds possessing a wide spectrum of antimicrobial activities. ekb.egontosight.aiderpharmachemica.com The inclusion of a 4-chlorophenyl group on the pyrimidine nucleus has been noted to enhance biological effects, partly due to the electron-withdrawing properties of the chlorine atom. ekb.eg

Numerous studies have evaluated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. A series of 3-amino-4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives showed varying degrees of inhibition against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. pharmascholars.com In another study, newly synthesized pyrimidine thiol derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Similarly, 6-aryl-5-cyano-2-thiouracil derivatives were evaluated against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as E. coli and Salmonella typhi (Gram-negative). indexcopernicus.com

Interestingly, some derivatives show selective activity. A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives found that compounds with halogenated substituents were more active against Gram-positive bacteria and Candida albicans but showed no activity against the tested Gram-negative bacteria. mdpi.com This differential sensitivity is often attributed to the structural differences in the bacterial cell wall. mdpi.com The thicker, more porous peptidoglycan layer of Gram-positive bacteria may facilitate easier penetration of active compounds compared to the more complex outer membrane of Gram-negative bacteria. mdpi.com

The table below summarizes the antibacterial activity of various this compound derivatives from selected studies.

Derivative ClassGram-Positive Bacteria TestedGram-Negative Bacteria TestedKey FindingsReference
3-Amino-4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thionesNot specifiedE. coli, P. aeruginosa, K. pneumoniaShowed varying degrees of inhibition against Gram-negative bacteria. Compound AY4 was most active. pharmascholars.com
4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivativesS. aureusE. coliDerivatives showed activity against both Gram-positive and Gram-negative strains. ekb.eg
4-(4-bromophenylamino)-6(4-chlorophenyl)-2-thioxo-1,2-dihyropyrimidine-5-carbonitrile derivativesS. aureus, B. subtilisE. coli, S. typhiCompounds were active against both types; some showed highest activity against S. typhi. indexcopernicus.com
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidinesS. aureus, B. subtilis, etc.E. coli, P. aeruginosa, etc.Active against Gram-positive bacteria but revealed no activity against the tested Gram-negative strains. mdpi.com
4,6-substituted diphenylpyrimidin-2-amine derivativesS. aureus, B. subtilisE. coli, Pseudomonas sp.One compound displayed potent activity against both E. coli and S. aureus. derpharmachemica.com

Anti-Fungal Potency

Derivatives of this compound have been investigated for their efficacy against various fungal pathogens. One study synthesized a series of 2-(5-cyano-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)-N-substituted (phenyl) acetamides and tested their antifungal activity against Candida albicans. nih.gov The results indicated that compounds with electron-withdrawing substituents on the N-phenyl acetamide (B32628) ring demonstrated notable antifungal activity. nih.gov

For instance, several pyrimidine derivatives have shown effectiveness against fungal strains like Aspergillus niger and Candida albicans. derpharmachemica.comresearchgate.net Specifically, compounds such as 2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its analogs have been identified as potent antifungal agents against both A. niger and C. albicans. researchgate.net The minimum inhibitory concentration (MIC) is a key metric in these studies, with lower values indicating greater potency. Some novel pyrimidine derivatives have demonstrated significant antifungal activity, with MIC values comparable to or better than standard antifungal drugs like Fluconazole and Amphotericin-B. derpharmachemica.com

The structural characteristics of these molecules, such as the presence of a 4-chlorophenyl group, are crucial for their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the structural requirements for antifungal efficacy, highlighting the importance of specific electronic and lipophilic properties of the substituents on the pyrimidine core. nih.gov

Table 1: Anti-Fungal Activity of this compound Derivatives

Compound Name Fungal Strain Activity Reference
2-(5-cyano-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)-N-phenyl acetamide Candida albicans Good activity with electron-withdrawing groups nih.gov
2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Aspergillus niger, Candida albicans Very effective researchgate.net
2-(2-(3,4-Dimethoxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Aspergillus niger, Candida albicans Very effective researchgate.net
2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Aspergillus niger, Candida albicans Very effective researchgate.net

Anti-Inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory properties of this compound derivatives have been a significant area of research, focusing on their interactions with key inflammatory pathways.

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key to the production of prostaglandins, which are lipid compounds that mediate inflammation. rsc.org Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. rsc.orgtandfonline.com

Several studies have synthesized and evaluated pyrimidine derivatives for their ability to inhibit COX enzymes. For example, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were found to be more potent inhibitors of COX-2 than COX-1. tandfonline.com This selectivity is a desirable trait in anti-inflammatory drugs as COX-1 has a role in protecting the gastrointestinal lining. tandfonline.com

One particular study on pyrazolo[3,4-d]pyrimidine derivatives revealed that compounds with a pyrazolyl moiety showed higher selectivity for COX-2. tandfonline.com Another study on 1,4,5,6-tetrahydropyrimidine-2-carboxamides found that N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide exhibited significant anti-inflammatory activity, which was well-correlated with molecular docking studies targeting COX-1 and COX-2 enzymes. semanticscholar.org

Table 2: COX Enzyme Inhibition by this compound Derivatives

Compound/Derivative Class Target Enzyme(s) Key Findings Reference
1-Phenylpyrazolo[3,4-d]pyrimidines COX-1, COX-2 More potent inhibition of COX-2 than COX-1. tandfonline.com tandfonline.com
Pyrazolo[3,4-d]pyrimidines with pyrazolyl moiety COX-2 Higher selectivity for COX-2. tandfonline.com tandfonline.com
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide COX-1, COX-2 Significant anti-inflammatory activity. semanticscholar.org semanticscholar.org
Thiophene derivatives (e.g., 5b) COX-2 High selectivity towards COX-2, comparable to celecoxib. bohrium.com bohrium.com

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a downstream effect of COX enzyme activity. rsc.orgmedchemexpress.com Therefore, compounds that inhibit COX enzymes also modulate the production of PGE2. rsc.org

Research has shown that certain pyrimidine derivatives can effectively suppress the production of PGE2. For instance, some pyrazolo[3,4-d]pyrimidine derivatives were found to inhibit PGE2 production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. rsc.org The mechanism of action for these compounds was attributed to their ability to suppress PGE2 generation. rsc.org Similarly, polysubstituted pyrimidines have been developed as inhibitors of microsomal PGE2 synthase (mPGE2S), a key enzyme in PGE2 synthesis. google.com

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in systemic inflammation. A class of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas has been identified as potent inhibitors of TNF-α synthesis. nih.gov These compounds have demonstrated low-nanomolar activity against TNF-α production stimulated by lipopolysaccharide (LPS). nih.gov X-ray co-crystallization studies have revealed that these trisubstituted ureas interact with the ATP-binding pocket of p38α, a key kinase in the TNF-α signaling pathway. nih.gov

Furthermore, a novel pyrimidine derivative, compound 32, was found to significantly reduce the levels of inflammatory factors, including TNF-α, in RAW264.7 cells. rsc.org This anti-inflammatory effect was linked to the inhibition of the TLR4/NF-κB signaling pathway. rsc.org Another study identified a thieno[2,3-e] derpharmachemica.comnih.govnih.govtriazolo[4,3-a]pyrimidine derivative, compound 7a, that inhibited the release of pro-inflammatory cytokines, including TNF-α. researchgate.net

The precise mechanisms by which this compound derivatives modulate leukocyte activity are still under investigation. However, their anti-inflammatory properties suggest an indirect influence on leukocyte function. For instance, by inhibiting the production of inflammatory mediators like PGE2 and TNF-α, these compounds can reduce the recruitment and activation of leukocytes at sites of inflammation.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating responses to environmental chemicals, immune function, and inflammation. nih.govfrontiersin.org It has been discovered that certain pyrimidine derivatives can act as ligands for the AHR.

One notable example is 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2), a Src family kinase inhibitor. nih.gov Studies have shown that PP2 can induce the expression of cytochrome P450 1A1 (CYP1A1), a classic AHR target gene, in a dose-dependent manner. nih.gov Further investigation confirmed that PP2 is a ligand for the AHR, leading to its activation and the subsequent modulation of target gene expression. nih.gov

Another compound, VAF347, which has a [4-(3-chloro-phenyl)-pyrimidin-2-yl]-(4-trifluoromethyl-phenyl)-amine structure, has also been identified as an AHR agonist. nih.gov Its anti-inflammatory effects were found to be dependent on AHR activation, as the compound's activity was ablated in AHR-deficient models. nih.gov These findings indicate that the AHR signaling pathway is a molecular target for some pyrimidine derivatives, contributing to their immunomodulatory effects. nih.gov

Leukocyte Activity Modulation

Anti-Diabetic Research

The potential of this compound derivatives as anti-diabetic agents has been investigated through their inhibitory effects on key carbohydrate-hydrolyzing enzymes.

α-Amylase Inhibition

The inhibition of α-amylase is a critical strategy in managing hyperglycemia. Research has shown that certain pyrimidine derivatives can effectively inhibit this enzyme. For instance, a novel series of tetrahydropyrimidine (B8763341) derivatives were synthesized and evaluated for their anti-diabetic properties. Among these, compounds with electron-withdrawing groups, such as 4a, 4e, 4g, and 4i, demonstrated notable α-amylase inhibition. foliamedica.bg

In another study, an N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, compound 12b, exhibited an inhibitory effect on α-amylase with an IC50 value of 1.80 ± 0.01 mg mL−1. nih.govsemanticscholar.org This compound showed a higher percentage of inhibition (27.91 ± 0.02%) compared to other derivatives in the same study, although it was less potent than the standard drug, acarbose. nih.govsemanticscholar.org

Similarly, a 2-(4-chlorophenyl) derivative (3k) of dihydroquinazoline (B8668462) 3-oxide showed significant inhibition against α-amylase, with an IC50 value of 4.46 ± 0.02 μM. mdpi.com In contrast, another 2-(4-chlorophenyl) derivative, 3o, had a reduced inhibitory effect on α-amylase, with an IC50 value of 49.18 ± 0.01 μM. mdpi.com

A series of pyrimidine derivatives were synthesized and tested for their inhibitory potential against α-amylase. Compound 4, which contains a fluoro substituent, showed the most potent inhibition with an IC50 value of 11.13 ± 0.12 µM. mdpi.com

Table 1: α-Amylase Inhibition by this compound Derivatives

Compound IC50 Value (µM) Reference
Compound 4 11.13 ± 0.12 mdpi.com
Compound 6 15.17 ± 0.07 mdpi.com
Compound 9 18.16 ± 0.08 mdpi.com
Compound 11 21.14 ± 0.12 mdpi.com
Compound 14 33.18 ± 0.14 mdpi.com
Compound 16 34.24 ± 0.16 mdpi.com
Compound 17 40.16 ± 0.11 mdpi.com
2-(4-chlorophenyl) derivative (3k) 4.46 ± 0.02 mdpi.com
2-(4-chlorophenyl) derivative (3o) 49.18 ± 0.01 mdpi.com

α-Glucosidase Inhibition

Inhibition of α-glucosidase is another important therapeutic target for type 2 diabetes. Several studies have highlighted the potential of this compound derivatives in this area.

One study found that a 3-amino-2,4-diarylbenzo foliamedica.bgacs.orgimidazo[1,2-a]pyrimidine derivative with 4-Cl substituents on both the 2- and 4-phenyl rings (compound 3k) showed remarkable potency against α-glucosidase, with an IC50 value of 16.4 ± 0.36 μM. nih.gov This was significantly more potent than the standard inhibitor, acarbose. nih.gov

The N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b also demonstrated α-glucosidase inhibition with an IC50 value of 2.80 ± 0.01 mg mL−1 and an inhibition percentage of 17.41 ± 0.02%. nih.govsemanticscholar.org Furthermore, a series of pyrimidine derivatives were evaluated, with compound 4 showing the highest activity against α-glucosidase with an IC50 of 12.16 ± 0.12 µM. mdpi.com

A 2-(4-chlorophenyl) derivative, 3o, exhibited significant activity against α-glucosidase with an IC50 value of 7.07 ± 0.04 μM. mdpi.com In contrast, the analogous 2-(4-chlorophenyl) derivative 3k showed moderate activity against α-glucosidase with an IC50 of 13.47 ± 0.04 μM. mdpi.com

Table 2: α-Glucosidase Inhibition by this compound Derivatives

Compound IC50 Value (µM) Reference
Compound 3k 16.4 ± 0.36 nih.gov
Compound 4 12.16 ± 0.12 mdpi.com
Compound 6 16.13 ± 0.11 mdpi.com
Compound 9 19.11 ± 0.11 mdpi.com
Compound 11 22.11 ± 0.13 mdpi.com
Compound 14 30.12 ± 0.13 mdpi.com
Compound 16 36.14 ± 0.12 mdpi.com
Compound 17 42.19 ± 0.13 mdpi.com
2-(4-chlorophenyl) derivative (3o) 7.07 ± 0.04 mdpi.com
2-(4-chlorophenyl) derivative (3k) 13.47 ± 0.04 mdpi.com

β-Glucosidase Inhibition

The inhibitory activity of these derivatives has also been tested against β-glucosidase. The N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed an inhibitory effect with an IC50 value of 5.18 ± 0.01 mg mL−1 and an inhibition percentage of 9.66 ± 0.02%. nih.govsemanticscholar.org

Anti-Alzheimer's Disease Research

Derivatives of this compound are also being explored for their potential in treating Alzheimer's disease, primarily through the inhibition of key enzymes and modulation of protein-related processes.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of Alzheimer's disease therapy. A series of substituted pyrimidine derivatives were synthesized and evaluated for their anti-Alzheimer's activity. Among them, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (compound 5b or SP-2) displayed an excellent anti-Alzheimer's profile. acs.orgnih.gov

Another study showed that the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b exhibited the highest inhibitory effect on AChE activity (16.00 ± 0.04%) among the tested compounds, with an IC50 value of 3.15 ± 0.01 mg mL−1. nih.gov

Proteinase Denaturation and Activity Modulation

Protein denaturation and the activity of proteinase enzymes are implicated in the inflammatory processes associated with neurodegenerative diseases. Research has shown that the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b had the highest inhibitory effect on proteinase denaturation (17.55 ± 0.04%) and proteinase activity (16.25 ± 0.04%) when compared to other similar derivatives. nih.gov

Anti-Amoebic Activity Studies

Derivatives of this compound have been investigated for their potential to combat amoebic infections. A new series of 2,4,6-trisubstituted bis-pyrimidines were synthesized and evaluated for their in vitro anti-amoebic activity against the HM1:IMSS strain of Entamoeba histolytica. nih.gov Among the sixteen compounds tested, eight demonstrated IC50 values ranging from 0.10 to 1.86 μM. nih.gov Notably, bis-pyrimidine derivatives featuring methyl-, methoxy-, thiomethyl-, and dimethyl-phenyl substituents showed greater anti-amoebic activity than the reference drug, metronidazole (B1676534), which has an IC50 of 1.9 μM. nih.gov The most active compound, 4-4'-Benzene-1,3-diylbis[6-(4-methylphenyl-2-(piperidin-1-yl)pyrimidine], exhibited an impressive IC50 value of 0.10 μM and was found to be the least toxic in the series. nih.gov

In another study, a series of N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and tested for their in vitro activity against Entamoeba histolytica. nih.gov The IC50 values were determined using a double dilution method and compared with metronidazole. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine-6-one derivatives were prepared and evaluated for their anti-amoebic potential. tandfonline.com Compounds 2b, 2i, and 2j from this series displayed superior anti-amoebic activity, with IC50 values of 0.37 µM, 0.04 µM, and 0.06 µM, respectively, compared to metronidazole's IC50 of 1.33 µM. tandfonline.com

Table 1: Anti-Amoebic Activity of this compound Derivatives

Compound Type Test Strain Key Findings Reference
2,4,6-trisubstituted bis-pyrimidines Entamoeba histolytica HM1:IMSS 8 compounds showed IC50 values from 0.10-1.86 μM, surpassing metronidazole (IC50 = 1.9 μM). nih.gov nih.gov
N-(pyrimidin-2-yl)benzenesulfonamide derivatives Entamoeba histolytica Synthesized and evaluated for anti-amoebic activity. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidine-6-one derivatives Entamoeba histolytica Compounds 2b, 2i, and 2j showed potent activity with IC50 values of 0.37 µM, 0.04 µM, and 0.06 µM. tandfonline.com tandfonline.com

Anti-Viral Activity Research (e.g., Influenza Virus, HIV, H1N1, HCoV-229E)

The antiviral potential of pyrimidine derivatives has been a significant area of research. These compounds, particularly nucleoside analogs, are known to interfere with viral replication by inhibiting DNA or RNA synthesis. gsconlinepress.com For instance, pyrimidine derivatives have been developed as antiviral agents against a range of viruses, including herpes viruses, HIV, hepatitis B, and even SARS-CoV-2. gsconlinepress.com

Research has shown that 5-substituted uracil (B121893) derivatives can inhibit HIV-1 and herpes family viruses. researchgate.net Recent studies have also explored N1,N3-disubstituted derivatives of uracil against SARS-CoV-2, with some compounds showing inhibitory effects on the virus's reproduction with EC50 values in the range of 20–50 µM. researchgate.net These compounds are believed to work by preventing the interaction between the SARS-CoV-2 RNA-dependent RNA polymerase and its RNA substrate. researchgate.net Interestingly, three of these synthesized compounds also demonstrated inhibitory activity against the influenza virus. researchgate.net

The broad-spectrum antiviral activity of pyrimidine analogs is a key focus, with ongoing efforts to develop agents that can target multiple viruses. gsconlinepress.comresearchgate.net

Anti-oxidant Activity Assessment

Several studies have highlighted the antioxidant potential of pyrimidine derivatives. These compounds act as free radical scavengers, which can help mitigate oxidative stress associated with numerous diseases. ijpsonline.com The antioxidant properties of pyrimidines are often attributed to the electron density of the ring system. researchgate.net

Various in vitro methods have been employed to assess the antioxidant activity of these derivatives, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and β-carotene bleaching test. ijpsonline.comijpsonline.comijcea.org

For example, a series of tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues were synthesized, and compounds 3a and 3b exhibited excellent antioxidant activity in the DPPH assay, with IC50 values of 46.31 and 48.81 respectively, which are comparable to the standard drug, ascorbic acid. ijpsonline.com Another study on Biginelli-type pyrimidines identified compound 3c as a potent antioxidant with an IC50 of 0.6 mg/ml in the DPPH assay. ijpsonline.com

Chromeno-pyrimidine derivatives have also been investigated for their antioxidant potential. kg.ac.rs Compound CP-2, in particular, demonstrated exceptional efficacy with an IC50 value of 3.5 µM in the DPPH assay, indicating a high antiradical power. kg.ac.rs The presence of a catechol fragment in its structure is believed to contribute to its enhanced activity. kg.ac.rs

Table 2: Antioxidant Activity of this compound Derivatives

Compound Series Assay Method Key Findings Reference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides DPPH Compounds 3a and 3b showed IC50 values of 46.31 and 48.81, comparable to ascorbic acid. ijpsonline.com ijpsonline.com
Biginelli-type pyrimidines DPPH, Reducing Power, H2O2 Scavenging Compound 3c was the most potent with an IC50 of 0.6 mg/ml (DPPH). ijpsonline.com ijpsonline.com
Chromeno-pyrimidine derivatives DPPH Compound CP-2 showed excellent antioxidant potential with an IC50 of 3.5 µM. kg.ac.rs kg.ac.rs
N-phenyl- and N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives DPPH, ABTS, TAC, IRP Derivative 12b showed a lower IC50 against DPPH (18.33 ± 0.04 μg mL−1). nih.gov nih.gov

Anti-convulsant Activity Evaluation (e.g., Maximal Electroshock Seizure Model)

The potential of this compound derivatives as anticonvulsant agents has been explored, primarily using the maximal electroshock seizure (MES) model, which is representative of grand mal epilepsy. ptfarm.pliajpr.com

In one study, a series of novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives were synthesized and screened for their anticonvulsant activity. ptfarm.pl The majority of the compounds exhibited activity in the MES test. The most potent compounds were DST-6, DST-7, and DST-9, with DST-9 also showing lesser neurotoxicity. ptfarm.pl The structure-activity relationship suggested that the presence of the [4-(4-chloro-phenyl)-6-p-tolyl-pyrimidine] moiety as a hydrophobic portion, along with a nitrogen atom as an electron donor system, was crucial for the observed activity. ptfarm.pl

Another study focused on novel pyrrolyl pyrimidine derivatives. iajpr.com Compounds 4d and 4e from this series showed a significant decrease in the duration of hind limb extension in the MES-induced convulsion model. iajpr.com Triazolopyrimidine derivatives have also been investigated, with compound 6d showing a median effective dose (ED50) of 15.8 mg/kg against MES-induced seizures. nih.gov

Table 3: Anti-convulsant Activity of this compound Derivatives

Compound Series Animal Model Key Findings Reference
4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives Maximal Electroshock Seizure (MES) Compounds DST-6, DST-7, and DST-9 were the most active. ptfarm.pl ptfarm.pl
Pyrrolyl pyrimidine derivatives MES-induced convulsions in rats Compounds 4d and 4e significantly decreased hind limb extension. iajpr.com iajpr.com
Triazolopyrimidine derivatives MES and PTZ-induced seizures Compound 6d was the most potent with an ED50 of 15.8 mg/kg (MES). nih.gov nih.gov
Dihydro-pyrimidine-5-carbonitrile derivatives Maximal electroshock seizure models A series of compounds were synthesized and evaluated. who.int who.int

Anthelmintic Activity Evaluation

The development of new anthelmintic agents is crucial due to the rise of drug resistance. ijpsdronline.com Pyrimidine derivatives have shown promise in this area. ijpsdronline.comderpharmachemica.com Studies often utilize the adult Indian earthworm, Pheretima posthuma, for in vitro evaluation. ijpsdronline.comnih.gov

A series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives were synthesized, and compound 1f demonstrated significant anthelmintic properties. ijpsdronline.com Molecular docking studies suggested that these compounds may act by interacting with the quinol-fumarate reductase enzyme in the parasite. ijpsdronline.com

In another investigation, 4,6-disubstituted pyrimidine-2-one derivatives were synthesized and evaluated. derpharmachemica.com Compounds 4e (4-(2-chlorophenyl)-6-Phenyl Pyrimidine-2(1H)-one), 4b, and 4c were found to be the most potent in the series. derpharmachemica.com Similarly, a study on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines identified compound P5, which possesses a methoxy (B1213986) group, as the most potent anthelmintic agent. nih.gov

Furthermore, seventeen new pyrimidine derivatives bearing sulphonamide and carboxamide moieties were synthesized and all showed anthelmintic properties. shd-pub.org.rsresearchgate.net Compounds 21a–c, e, g, m, and p exhibited notable paralyzing times against the test organism. shd-pub.org.rsresearchgate.net

Table 4: Anthelmintic Activity of this compound Derivatives

Compound Series Test Organism Key Findings Reference
4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles Pheretima posthuma Compound 1f showed significant anthelmintic properties. ijpsdronline.com ijpsdronline.com
4,6-Disubstituted Pyrimidine-2-one derivatives Not specified Compounds 4e, 4b, and 4c were the most potent. derpharmachemica.com derpharmachemica.com
2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Pheretima posthuma Compound P5 was the most potent, inducing paralysis in 36-48 minutes. nih.gov nih.gov
Pyrimidine derivatives with sulphonamide and carboxamide moieties Not specified All 17 synthesized compounds possessed anthelmintic properties. shd-pub.org.rsresearchgate.net shd-pub.org.rsresearchgate.net

Insecticidal Activity Profiling

Pyrimidine derivatives have also been explored for their insecticidal properties. mdpi.com Some commercial insecticides, such as pirimiphos-methyl, contain a pyrimidine moiety. nih.gov

The antiherpetic agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a pyrimidine nucleoside analogue, was tested against the fall armyworm, Spodoptera frugiperda. nih.govwiley.com BVDU, when mixed into an artificial diet, led to reduced food intake, retarded larval growth, and prolonged development. nih.govwiley.com It also caused higher mortality in larval and pupal stages, often due to moult disruption. nih.govwiley.com The insecticidal action is likely due to its previously described cytostatic activity. nih.govwiley.com

In another study, novel spiro pyrimidine derivatives were synthesized and tested against Culex pipiens larvae. nih.gov The most effective compounds were 69, 70, and 71, with LC50 values of 12.43, 16.29, and 21.73 µg/mL, respectively. mdpi.com These compounds also inhibited adult emergence at a concentration of 100 µg/mL. mdpi.com

Plant Growth Regulation (e.g., Brassinosteroid Biosynthesis Inhibition)

Certain pyrimidine derivatives have been identified as regulators of plant growth, with some acting as inhibitors of brassinosteroid biosynthesis. tandfonline.comoup.comtandfonline.comnih.gov Brassinosteroids are essential phytohormones that regulate various aspects of plant growth and development. tandfonline.com

A series of 5-substituted pyrimidine derivatives were synthesized and their ability to inhibit brassinosteroid biosynthesis was evaluated using the cress stem elongation method. tandfonline.comoup.comtandfonline.comnih.gov Among the tested compounds, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4) showed potent inhibitory activity, retarding cress stem elongation. tandfonline.comoup.comtandfonline.comnih.gov This inhibition was reversed by the application of brassinolide, but not gibberellic acid, suggesting that the primary target of DPPM 4 is the brassinosteroid biosynthetic pathway. tandfonline.comoup.comtandfonline.comnih.gov Furthermore, DPPM 4-treated Arabidopsis plants exhibited phenotypes characteristic of brassinosteroid-deficient mutants. tandfonline.comoup.comtandfonline.comnih.gov

Other pyrimidine derivatives have also been shown to have a regulatory effect on the growth of crops like wheat, acting similarly to auxins and cytokinins. crimsonpublishers.comauctoresonline.orgrajpub.com

Table 5: Plant Growth Regulation by this compound Derivatives

Compound Plant Model Mechanism of Action Key Findings Reference
α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4) Cress, Arabidopsis Brassinosteroid Biosynthesis Inhibition Potently inhibited stem elongation; induced phenotypes similar to brassinosteroid-deficient mutants. tandfonline.comoup.comtandfonline.comnih.gov tandfonline.comoup.comtandfonline.comnih.gov
Various pyrimidine derivatives Wheat (Triticum aestivum) Auxin- and cytokinin-like activity Promoted growth of shoot and root systems. crimsonpublishers.comauctoresonline.orgrajpub.com crimsonpublishers.comauctoresonline.orgrajpub.com

Preclinical In Vivo Studies (Non-Human Models)

The preclinical in vivo evaluation of derivatives based on the this compound scaffold has been conducted across a variety of non-human models to investigate their therapeutic potential in several disease areas, as well as their insecticidal properties. These studies are crucial for establishing efficacy and safety profiles before any consideration for human trials.

Researchers have utilized a range of specialized animal models to assess the biological activities of this compound derivatives.

Antinociceptive Activity in Mice: The antinociceptive (pain-relieving) properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives were evaluated in mice using the acetic acid-induced abdominal constriction test. nih.gov This model induces visceral pain, and the efficacy of a compound is measured by its ability to reduce the number of writhes compared to a control group. One of the most active compounds identified was 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile (5b) , which demonstrated a significant, dose-dependent reduction in abdominal constrictions. nih.gov

Anti-Alzheimer's Activity in Mice: The potential of substituted pyrimidine derivatives in treating Alzheimer's disease has been explored in mouse models of amnesia induced by scopolamine, a substance that impairs memory. bjmu.edu.cn The Morris water maze test is a common behavioral assay used in these studies to assess learning and memory. bjmu.edu.cn Treatment with certain 2,4-disubstituted pyrimidine analogues was found to significantly improve performance in these tasks, suggesting neuroprotective effects. bjmu.edu.cn In one study, a series of substituted pyrimidine derivatives were synthesized and evaluated for anti-Alzheimer's activity, with compound N⁴-(4-chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b or SP-2) showing an excellent anti-Alzheimer's profile, comparable to the standard drug donepezil. nih.gov

Anti-inflammatory Activity in Rats: The carrageenan-induced rat paw edema model is a standard method for screening anti-inflammatory drugs. In this model, carrageenan is injected into the rat's paw, causing localized inflammation and swelling (edema). The reduction in paw volume after administration of a test compound indicates its anti-inflammatory effect. Several studies have reported the efficacy of this compound derivatives in this model. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives containing a 4-chlorophenyl moiety, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) , exhibited potent anti-inflammatory activity comparable to the standard drug indomethacin. nih.govresearchgate.net Similarly, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide showed significant suppression of the inflammatory response. semanticscholar.org

Insecticidal Activity against Aphids: The insecticidal potential of pyrimidine derivatives has been tested against species like the cowpea aphid (Aphis craccivora). aun.edu.egnih.gov The toxicity is evaluated by determining the concentration required to cause mortality in a percentage of the insect population (e.g., LC50). Studies have shown that the presence of a chlorine atom on the phenyl ring can enhance insecticidal activity. aun.edu.eg For example, certain pyrimidine derivatives demonstrated greater activity against both nymphs and adults of Aphis gossypii compared to other synthesized compounds. aun.edu.eg

Anticancer Activity in Xenograft and Other Mouse Models: The antitumor efficacy of this compound derivatives has been assessed in vivo using models such as Ehrlich ascites carcinoma (EAC) in mice and various human tumor xenografts. nih.govbohrium.com In the EAC model, compounds like 3-(4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-ylimino)indolin-2-one (4g) showed potent antitumor activity. nih.gov A pyrrolopyrimidine derivative, AZD5363 , which contains a 4-chlorophenyl group, was shown to inhibit tumor growth in a breast cancer xenograft model after oral administration. bohrium.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives with a 4-chlorophenyl substituent exhibited significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and renal cancer models. rsc.org

Table 1: Summary of Preclinical In Vivo Models for this compound Derivatives

Biological Activity Animal Model Specific Test/Assay Key Findings Reference Compound Example(s)
Antinociceptive Mice Acetic acid-induced writhing Significant, dose-dependent reduction in abdominal constrictions. nih.gov 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile
Anti-Alzheimer's Mice Scopolamine-induced amnesia (Morris water maze) Amelioration of cognitive deficits; effects comparable to donepezil. bjmu.edu.cnnih.gov N⁴-(4-chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine
Anti-inflammatory Rats Carrageenan-induced paw edema Potent activity, comparable to indomethacin, with significant edema reduction. nih.govresearchgate.netsemanticscholar.org 3,4-bis(4-chlorophenyl) analog of a pyrazolo[3,4-d]pyrimidin-4-one; N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide
Insecticidal Aphids (A. craccivora, A. gossypii) Mortality assessment (LC50) High toxicological efficacy against nymphs and adults. aun.edu.eg Various pyrimidine derivatives

| Anticancer | Mice | Ehrlich Ascites Carcinoma (EAC), Breast Cancer Xenograft | Significant inhibition of tumor growth and volume. nih.govbohrium.com | 3-(4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-ylimino)indolin-2-one; AZD5363 |

Assessing the toxicity of new chemical entities is a critical component of preclinical evaluation.

In Vitro Toxicity on Kidney Epithelial Cells: While an in vitro method, the assessment of toxicity on cell lines like the human kidney epithelial cell line is a common preclinical step to gauge potential organ-specific toxicity. A study on a series of 6-ferrocenyl-4-aryl-2-substituted pyrimidines, including compounds with a 4-chlorophenyl group, found that all tested compounds were non-toxic to this cell line. nih.govcapes.gov.br Specifically, 4-(4-Chlorophenyl)-6-ferrocenyl-2-piperidin-1-yl-pyrimidine (4f) was identified as being the least toxic among the compounds synthesized in that series. nih.govcapes.gov.br

Acute Toxicity in Mice: In vivo acute toxicity studies are performed to determine the immediate adverse effects of a substance when administered in a single high dose. For a series of substituted pyrimidine derivatives developed as potential anti-Alzheimer's agents, an acute toxicity evaluation showed that the compounds were non-toxic up to a dose of 1000 mg/kg in mice. nih.gov Similarly, an in vivo acute oral toxicity study was conducted for novel indolin-2-one coupled pyrimidine derivatives in Swiss albino mice. The most active anticancer compounds from this series, which contain the this compound core, were found to be non-toxic. researchgate.net

Table 2: Preclinical Toxicity Evaluation of this compound Derivatives

Toxicity Assay Model System Key Findings Reference Compound Example(s)
Cytotoxicity Human Kidney Epithelial Cell Line All tested compounds were found to be non-toxic. nih.govcapes.gov.br 4-(4-Chlorophenyl)-6-ferrocenyl-2-piperidin-1-yl-pyrimidine (4f)
Acute Oral Toxicity Swiss Albino Mice Compounds were non-toxic up to a dose of 1000 mg/kg. nih.gov N⁴-(4-chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2)

| Acute Oral Toxicity | Swiss Albino Mice | Active anticancer compounds were found to be non-toxic. researchgate.net | 3-(4-(4-chlorophenyl)-6-(substituted phenyl/heteryl)pyrimidin-2-ylimino)indolin-2-one derivatives |

Computational Chemistry and Cheminformatics in Pyrimidine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as a derivative of 4-(4-Chlorophenyl)pyrimidine, and a protein target.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets implicated in a range of diseases. These studies help in understanding the key amino acid residues involved in the interaction, which is crucial for designing more potent and selective inhibitors.

Epidermal Growth Factor Receptor (EGFR): Derivatives of this compound have been investigated as potential EGFR inhibitors. mdpi.com For instance, a chalcone (B49325) derivative, B-4, which includes the this compound moiety, demonstrated inhibitory activity against EGFR. mdpi.com Molecular dynamics simulations of the B-4/EGFR complex revealed crucial interactions within the receptor's binding site. mdpi.com Similarly, other studies have explored pyrazolo[3,4-d]pyrimidine derivatives containing the 4-chlorophenyl group as EGFR tyrosine kinase inhibitors. rsc.org Docking studies of these compounds against the EGFR binding site have been used to predict binding modes and compare them with known inhibitors like erlotinib. mdpi.com

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The 4-chlorophenyl group is a common feature in known p38 MAPK inhibitors. nih.gov Virtual screening and docking studies have identified pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a 4-chlorophenyl substituent as potential p38α MAPK inhibitors. scienceopen.comscienceopen.com These computational approaches help in identifying compounds that can fit into the ATP-binding pocket of the enzyme.

Cyclooxygenase (COX): Several studies have utilized molecular docking to evaluate the potential of this compound derivatives as COX inhibitors. For example, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide showed good docking results with both COX-1 and COX-2 enzymes, which correlated with its in vivo anti-inflammatory activity. tbzmed.ac.ir Other research has focused on 4-(4-chlorophenyl)-6-aryloxypyrimidines and pyridine-bearing pyrimidine-2-thiols, using docking to predict their binding interactions with COX-1 and COX-2 active sites. researchgate.netashdin.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, derivatives of this compound have been explored as AChE inhibitors. nih.govacs.org For instance, compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) was identified as a potent anti-Alzheimer's agent, and docking studies confirmed its interaction with AChE, similar to the standard drug donepezil. nih.govacs.org

Exo-β-D-glucosaminidase: While specific docking studies of this compound with Exo-β-D-glucosaminidase are not prominently detailed in the provided results, the general applicability of docking for understanding ligand-enzyme interactions is well-established and could be applied to this target as well.

Binding Energy Calculations

Binding energy calculations are a critical component of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its protein target. Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, in the study of thiazolo-pyrimidine analogues, compounds with a 4-chlorophenyl substituent were docked, and their binding energies were calculated. biointerfaceresearch.com One such derivative, compound 4l , exhibited a binding energy of -8.47 kJ/mol. biointerfaceresearch.com Another related compound, 4j , showed a binding energy of -8.19 kJ/mol. biointerfaceresearch.com In a different study, a derivative of this compound was reported to have a binding energy of −9.2 kcal/mol. These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

Studies on 1,2,3-triazole-pyrimidine hybrids, including derivatives with a 4-(4-chlorophenyl) group, have utilized QSAR to correlate molecular descriptors with their anticancer activities. nih.gov The goal of such studies is to develop a predictive model that can guide the synthesis of new derivatives with enhanced biological effects. nih.gov The development of a robust QSAR model involves generating various molecular descriptors and using statistical methods to build a correlation with the observed activity. acs.org

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of pyrimidine (B1678525) research, DFT is valuable for understanding reaction mechanisms and the electronic properties of molecules.

DFT calculations have been employed to study the reaction mechanisms for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives. rsc.org These theoretical calculations provide insights into the possible pathways of a reaction. rsc.org Furthermore, DFT has been used to analyze the electronic properties and hydrogen bonding sites of 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, including the 4-chlorophenyl variant. scirp.org Such studies help in understanding the reactivity and intermolecular interactions of these compounds. scirp.org DFT can also be used to calculate various molecular parameters like bond lengths, bond angles, and frontier molecular orbital energies, which are crucial for understanding the molecule's stability and reactivity. materialsciencejournal.org

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction and drug-likeness assessment are crucial steps in modern drug discovery to evaluate the pharmacokinetic properties of potential drug candidates early in the development process. These computational methods help to identify compounds with favorable profiles, reducing the likelihood of late-stage failures.

Several studies on this compound derivatives have incorporated in silico ADME and drug-likeness predictions. For example, a study on novel substituted pyrimidine derivatives as potential anti-Alzheimer's agents showed that the most promising compound, which contained a 4-chlorophenyl group, possessed favorable drug-likeness and ADME properties for central nervous system activity. nih.govacs.org Similarly, imidazo[1,2-a]pyrimidines derivatives, including those with a 4-chlorophenyl substituent, were found to comply with Lipinski's, Veber's, and Egan's rules, indicating good drug-likeness and potential for oral bioavailability. mdpi.com The SwissADME online tool is a popular resource for these predictions, providing data on properties like lipophilicity, water solubility, and potential for blood-brain barrier penetration. frontiersin.org

Compound Derivative ClassKey ADME/Drug-Likeness FindingsAssociated Rule/PropertyReference
Substituted pyrimidine-2,4-diaminesFavorable drug-likeness and ADME properties for CNS activity.General drug-likeness, CNS activity nih.govacs.org
Imidazo[1,2-a]pyrimidinesCompliant with Lipinski, Veber, and Egan rules; good drug-likeness and oral bioavailability properties.Lipinski's Rule of Five, Veber's Rule, Egan's Rule mdpi.com
4,6-diaryl pyrimidinesPredictions performed using SwissADME for pharmacokinetics and drug-likeness.SwissADME parameters frontiersin.org
Chalcone derivative (B-4)Optimal lipophilicity, water solubility, and predicted to cross the blood-brain barrier.Lipophilicity, Water Solubility, BBB penetration mdpi.com

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel drug candidates from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor.

This approach involves generating a 3D pharmacophore model based on a set of known active ligands or a ligand-target complex. nih.gov This model is then used as a 3D query to search virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. scirp.orgdovepress.com While specific examples of pharmacophore models generated directly from this compound were not found in the search results, the methodology is widely applied in the discovery of inhibitors for targets relevant to this compound, such as p38 MAPK and CDKs. scirp.orgdovepress.com For instance, a pharmacophore model for p38-α MAPK inhibitors was developed and used for virtual screening to identify new potential inhibitors. dovepress.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Chlorophenyl)pyrimidine in laboratory settings?

  • Methodological Answer : Strict safety measures include wearing protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods or gloveboxes when synthesizing derivatives to minimize inhalation risks. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : The Kröhnke method is widely used, involving condensation of 4-chlorophenyl-substituted precursors with phenacyl bromides in alkaline carbonate solutions. For example, 1-[2-(4-X-phenyl)-2-oxoethyl]-4-(4-chlorophenyl)pyrimidinium salts are synthesized and further processed to yield ylides .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Assign peaks for aromatic protons (δ 7.5–8.4 ppm) and substituent-specific signals (e.g., NH at δ 13.39 ppm in triazole derivatives) .
  • X-ray crystallography : Resolve bond angles (e.g., C–C–C angles ~120°) and confirm regiochemistry, as seen in ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine structures .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the anti-inflammatory activity of this compound derivatives?

  • Methodological Answer : Substituents like hydroxyl or triazole groups enhance bioactivity. For instance, 6-(4-chlorophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol showed potent activity in carrageenan-induced inflammation models. Structure-activity relationship (SAR) studies using in vivo assays (e.g., acetic acid writhing tests) and computational docking (e.g., COX-2 binding) are critical .

Q. What experimental strategies can resolve contradictions in reactivity data between different this compound derivatives under oxidative conditions?

  • Methodological Answer : Contradictions (e.g., oxidation resistance in 4-(4-chlorobenzyl)pyrimidine vs. successful oxidation of (4-chlorobenzyl)pyrazine) require systematic variation of reaction parameters. Increase temperature (e.g., 130°C vs. 100°C) or employ metal catalysts (e.g., Cu/Fe) to overcome kinetic barriers. Competitive C–H activation pathways should be probed via isotopic labeling or DFT calculations .

Q. How can computational methods be integrated with experimental data to predict the bioactivity of novel this compound analogs?

  • Methodological Answer :

  • Docking simulations : Predict binding affinities to targets like p38 MAP kinase using tools like AutoDock .
  • QSAR models : Correlate electronic descriptors (e.g., Hammett constants) with bioassay results (e.g., IC50 values) to prioritize analogs for synthesis .

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